molecular formula C7H8ClNO2S B13146476 3-(Chloromethyl)-5-(methylsulfonyl)pyridine

3-(Chloromethyl)-5-(methylsulfonyl)pyridine

Cat. No.: B13146476
M. Wt: 205.66 g/mol
InChI Key: CKXUNTKIZIOMQV-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(methylsulfonyl)pyridine is a high-value chemical intermediate primarily utilized in pharmaceutical research and development. Its molecular structure, which incorporates both a chloromethyl electrophilic site and an electron-withdrawing methylsulfonyl group, makes it a versatile building block for constructing more complex, biologically active molecules. This compound is of significant interest in medicinal chemistry for the synthesis of active pharmaceutical ingredients (APIs), particularly those containing a pyridine core . The chloromethyl group is a reactive handle that readily undergoes nucleophilic substitution reactions, allowing researchers to tether the pyridine moiety to other molecular fragments, such as benzimidazoles . The methylsulfonyl group, being a strong electron-withdrawing substituent, can significantly influence the electron density and metabolic stability of the resulting compound. While exact applications for this specific isomer are an active area of research, its structural analogs are established as critical intermediates in the synthesis of proton pump inhibitors (PPIs) like Dexlansoprazole . As such, it serves as a key scaffold for developing new therapeutic agents and studying structure-activity relationships. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet (SDS) prior to handling and employ all appropriate safety precautions.

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

3-(chloromethyl)-5-methylsulfonylpyridine

InChI

InChI=1S/C7H8ClNO2S/c1-12(10,11)7-2-6(3-8)4-9-5-7/h2,4-5H,3H2,1H3

InChI Key

CKXUNTKIZIOMQV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=CC(=C1)CCl

Origin of Product

United States

Preparation Methods

Method Overview:

Chloromethylation is a classical approach in pyridine chemistry, where a chloromethyl group is introduced at a specific position on the pyridine ring. The process typically employs chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of acids or Lewis catalysts.

Key Procedure:

  • Starting Material: 3-methylpyridine (3-picoline) or 3-picolinic acid derivatives.
  • Reagents: Formaldehyde or paraformaldehyde, hydrochloric acid or zinc chloride as catalysts.
  • Reaction Conditions: Reflux at elevated temperatures (around 50–80°C), with controlled addition of chloromethylating agent.
  • Outcome: Formation of 3-(Chloromethyl)-pyridine or its derivatives.

Research Findings:

  • The patent CN103880741A describes a process where 3,5-dimethyl-4-alkoxypyridyl-N-oxide undergoes chloromethylation using formaldehyde and zinc chloride, yielding chloromethylated pyridines with high efficiency (short reaction time, high yield).
  • Similarly, EP0632025A1 details chloromethylation of hydroxymethylpyridines with thionyl chloride, emphasizing high yields and operational simplicity.

Oxidation and Functionalization of Pyridine Precursors

Method Overview:

This approach involves oxidation of 3-methylpyridine to 3-picolinic acid, followed by esterification, reduction, and chlorination steps to obtain the target compound.

Stepwise Procedure:

  • Oxidation: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate in water at 85–90°C (as per CN105085377A).
  • Esterification: The acid reacts with methyl alcohol to form methyl picolinates.
  • Reduction: Methyl picolinates are reduced to 3-picolinemethanol.
  • Chlorination: Reaction of 3-picolinemethanol with thionyl chloride produces 3-(Chloromethyl)-pyridine hydrochloride.

Advantages:

  • This route offers high selectivity and control over functional group transformations, suitable for industrial scale-up.

Sulfonylation Followed by Chloromethylation

Method Overview:

Sulfonylation introduces the methylsulfonyl group at the 5-position, followed by chloromethylation at the 3-position.

Procedure:

  • Sulfonylation: 3,5-dimethylpyridine reacts with chlorosulfonic acid or other sulfonyl chlorides to install the methylsulfonyl group.
  • Chloromethylation: The sulfonylated pyridine undergoes chloromethylation using formaldehyde and hydrochloric acid or zinc chloride catalysts.

Research Data:

  • The synthesis of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine hydrochloride is achieved via this two-step process, with optimized reaction conditions to maximize yield and minimize waste, as detailed in recent patents.

Green Chemistry Approaches and Optimization

Environmental Considerations:

Recent research emphasizes green metrics such as atom economy (AE), reaction mass efficiency (RME), and E-factor to optimize synthesis routes, reduce waste, and improve sustainability.

Data Highlights:

  • The synthesis of 2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine demonstrated AE of less than 100% due to byproduct formation, with RME and E-factor analyses guiding process improvements.

Summary of Preparation Methods

Method Starting Material Key Reagents Main Steps Advantages References
Direct Chloromethylation 3-methylpyridine Formaldehyde, HCl, ZnCl₂ Reflux with chloromethylating agent Simple, high yield ,
Oxidation & Functionalization 3-methylpyridine KMnO₄, MeOH, SOCl₂ Oxidation, esterification, reduction, chlorination Controlled, scalable
Sulfonylation + Chloromethylation 3,5-dimethylpyridine Chlorosulfonic acid, formaldehyde Sulfonylation, chloromethylation High selectivity

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylsulfonyl group can be further oxidized to a sulfone group.

    Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of 3-(chloromethyl)-5-(methylsulfonyl)pyridine sulfone.

    Reduction: Formation of 3-(chloromethyl)-5-(methylsulfonyl)piperidine.

Scientific Research Applications

3-(Chloromethyl)-5-(methylsulfonyl)pyridine has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Chemistry: Acts as a building block for the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The chloromethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Substituents Molecular Weight Key Properties Reference
3-(Chloromethyl)-5-(methylsulfonyl)pyridine -CH2Cl (C3), -SO2CH3 (C5) 205.66 g/mol High reactivity for functionalization; potential COX-2 inhibition due to -SO2CH3
5-(Chloromethyl)-2-methylpyridine -CH2Cl (C5), -CH3 (C2) 141.60 g/mol Limited electron-withdrawing effects; used in pesticide synthesis
3-Bromo-2-chloro-5-(chloromethyl)pyridine -Br (C3), -Cl (C2), -CH2Cl (C5) 240.91 g/mol Enhanced electrophilicity for cross-coupling reactions; agrochemical applications
3-(Chloromethyl)-5-(3-(trifluoromethoxy)phenyl)pyridine -CH2Cl (C3), -O-CF3 (C5-phenyl) 291.70 g/mol Lipophilic trifluoromethoxy group improves membrane permeability
2-(4-(Methylsulfonyl)phenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine -SO2CH3 (phenyl), morpholine (imidazo) 385.44 g/mol Potent COX-2 inhibitor (IC50 = 0.07 µM, SI = 217.1)

Physicochemical Properties

  • Solubility : Sulfonyl groups enhance water solubility compared to halogenated analogs. For instance, 3-(Chloromethyl)-5-(methylsulfonyl)pyridine is more soluble in polar solvents than 3-Bromo-2-chloro-5-(chloromethyl)pyridine .
  • Stability : The methylsulfonyl group increases thermal stability, as seen in differential scanning calorimetry (DSC) studies of related sulfonamides .

Key Research Findings

COX-2 Selectivity : Methylsulfonyl-substituted pyridines show 200–300-fold selectivity for COX-2 over COX-1, attributed to interactions with the enzyme’s hydrophobic pocket .

Antitubercular Activity : Chloromethylpyridine derivatives exhibit moderate activity against Mycobacterium tuberculosis (MIC = 8–16 µg/mL), though less potent than nitroimidazole analogs .

Synthetic Efficiency : One-pot multicomponent reactions (e.g., Ugi reaction) enable rapid diversification of chloromethylpyridine scaffolds, reducing synthesis steps by 30–50% .

Biological Activity

3-(Chloromethyl)-5-(methylsulfonyl)pyridine is a pyridine derivative with significant potential in biological research due to its unique chemical structure. This compound, characterized by a chloromethyl group at the 3-position and a methylsulfonyl group at the 5-position, has been studied for its various biological activities, including antimicrobial properties, enzyme interactions, and potential applications in drug development.

PropertyValue
Molecular FormulaC7_7H9_9ClN2_2O2_2S
Molecular Weight242.12 g/mol
IUPAC Name3-(chloromethyl)-5-methylsulfonylpyridine; hydrochloride
InChI KeyFODOPZCZCLSOTA-UHFFFAOYSA-N
Canonical SMILESCS(=O)(=O)C1=CN=CC(=C1)CCl.Cl

The biological activity of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine is primarily attributed to its functional groups:

  • Chloromethyl Group : This group can engage in nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
  • Methylsulfonyl Group : This moiety can participate in redox reactions, influencing cellular redox balance and various signaling pathways.

Antimicrobial Activity

Research has demonstrated that 3-(Chloromethyl)-5-(methylsulfonyl)pyridine exhibits significant antibacterial properties. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to beta-lactam antibiotics. For instance, compounds derived from this pyridine have been synthesized and evaluated for their antibacterial activity, often exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics like linezolid .

Case Study: Antibacterial Evaluation

In a comparative study involving several derivatives of pyridine compounds, 3-(Chloromethyl)-5-(methylsulfonyl)pyridine was tested against multiple bacterial strains. The results indicated:

  • Effective against : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • MIC Values : Ranged from 32 to 64 µg/ml for the most sensitive strains .

Enzyme Interaction Studies

The compound has also been investigated for its interaction with specific enzymes. It acts as a probe in biochemical assays, allowing researchers to study enzyme mechanisms. The chloromethyl group facilitates covalent modification of enzyme active sites, which can be critical in understanding enzyme kinetics and inhibition mechanisms.

Comparison with Similar Compounds

The biological activity of 3-(Chloromethyl)-5-(methylsulfonyl)pyridine can be contrasted with other related compounds:

Compound NameStructural FeaturesUnique Properties
Pyridine-3-sulfonyl chlorideLacks chloromethyl groupMore stable but less reactive
Pyridine-3-methylsulfonyl chlorideSimilar structure but different reactivityLimited applications in drug development
2-Chloromethyl-3-methylpyridine hydrochlorideChloromethyl at different positionAffects reactivity and biological activity

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